cis-3-Hexenyl acetate
Overview
Description
Mechanism of Action
Target of Action
cis-3-Hexenyl acetate, also known as Leaf Acetate, is a volatile organic compound that is primarily targeted towards the olfactory receptors in various organisms . It is naturally found in virgin olive oil and Jasminum sambac flower . The compound’s primary role is to emit a fresh, green, fruity, and sweet aroma .
Mode of Action
The interaction of this compound with its targets primarily involves the stimulation of olfactory receptors. This stimulation results in the perception of a distinct aroma, which can vary depending on the concentration of the compound and the specific olfactory receptors involved .
Biochemical Pathways
The stimulation of these receptors can trigger a cascade of biochemical reactions, leading to the perception of smell .
Result of Action
The primary result of this compound’s action is the perception of a fresh, green, fruity, and sweet aroma. This can have various effects depending on the context. For example, in the food and beverage industry, the compound is used to enhance flavor and aroma. In the perfume industry, it is used to create desirable scents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s volatility means that it can easily evaporate, especially in hot conditions. Therefore, the concentration of the compound in the environment can significantly affect its action and efficacy .
Biochemical Analysis
Biochemical Properties
Cis-3-Hexenyl acetate is involved in various biochemical reactions within plants. It is synthesized from cis-3-hexenol through the action of alcohol acetyltransferase enzymes. This compound interacts with several biomolecules, including enzymes and proteins, to mediate its effects. For instance, it has been shown to attract natural predators of herbivorous insects, thereby acting as an indirect defense mechanism for plants . The interaction between this compound and these biomolecules is crucial for its role in plant defense.
Cellular Effects
This compound influences various cellular processes in plants and insects. In plants, it can induce the expression of defense-related genes, enhancing the plant’s ability to resist herbivore attacks. In insects, exposure to this compound can affect their behavior and physiology. For example, it can disrupt the feeding patterns of herbivorous insects, reducing the damage they cause to plants . Additionally, this compound can modulate cell signaling pathways involved in stress responses, further contributing to its protective effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific receptors and enzymes. It binds to olfactory receptors in insects, triggering a cascade of signaling events that alter their behavior. In plants, this compound can inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular metabolism. These interactions at the molecular level are essential for the compound’s role in plant defense and insect behavior modulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on plant defense mechanisms, with repeated exposure leading to enhanced resistance to herbivores. In insects, prolonged exposure to this compound can result in habituation, reducing its effectiveness as a deterrent .
Dosage Effects in Animal Models
The effects of this compound in animal models, particularly insects, are dose-dependent. At low concentrations, it can effectively attract natural predators of herbivores, while higher concentrations may have toxic effects. For instance, excessive exposure to this compound can impair the olfactory system of insects, leading to adverse behavioral changes. These dosage effects highlight the importance of optimizing the concentration of this compound for its intended applications .
Metabolic Pathways
This compound is involved in several metabolic pathways within plants. It is synthesized from cis-3-hexenol through the action of alcohol acetyltransferase enzymes. This compound can also influence the levels of other metabolites involved in plant defense, such as jasmonic acid and salicylic acid. These interactions with metabolic pathways are crucial for the compound’s role in enhancing plant resistance to herbivores .
Transport and Distribution
Within plants, this compound is transported and distributed through the vascular system. It can accumulate in specific tissues, such as leaves and flowers, where it exerts its effects. The compound can also be released into the air, where it acts as a volatile signal to attract natural predators of herbivores. This transport and distribution within plants are essential for the compound’s role in plant-insect interactions .
Subcellular Localization
This compound is localized in various subcellular compartments within plant cells. It can be found in the cytoplasm, where it interacts with enzymes involved in its synthesis and degradation. Additionally, this compound can be stored in specialized organelles, such as vacuoles, where it is protected from degradation. This subcellular localization is important for maintaining the stability and activity of this compound within plant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Hexenyl acetate can be synthesized through the esterification of cis-3-hexen-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Hydrolysis: In acidic or basic conditions, this compound can be hydrolyzed back to cis-3-hexen-1-ol and acetic acid.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Ozonolysis: Ozone gas in a controlled environment.
Major Products Formed:
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Hydrolysis: cis-3-Hexen-1-ol and acetic acid.
Ozonolysis: Secondary ozonides and other decomposition products.
Scientific Research Applications
cis-3-Hexenyl acetate has a wide range of applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including its effects on human olfactory receptors.
Comparison with Similar Compounds
cis-3-Hexenyl acetate is unique due to its specific aroma profile and its role in plant-insect interactions. Similar compounds include:
trans-2-Hexenyl acetate: Has a similar structure but differs in the position of the double bond, leading to different olfactory properties.
Hexyl acetate: Another ester with a fruity aroma but lacks the green, fresh notes characteristic of this compound.
cis-3-Hexen-1-ol: The alcohol precursor of this compound, sharing some olfactory properties but with a more pronounced green note.
These compounds highlight the unique combination of structural features and olfactory properties that make this compound valuable in various applications.
Properties
IUPAC Name |
hex-3-enyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVOOAXDOBMCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047234 | |
Record name | Hex-3-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-82-3 | |
Record name | 3-Hexenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexen-1-ol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hex-3-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-3-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cis-3-hexenyl acetate influence insect behavior?
A1: this compound acts as an olfactory cue for various insects. It attracts some insects, like the strawberry leaf beetle, which utilizes it to locate its host plants - strawberries and other plants from the Rosaceae family []. This compound can also be a repellent for other insect species, such as the red imported fire ant (Solenopsis invicta) [].
Q2: Are all insects equally attracted to this compound?
A2: No, insect responses vary. While the strawberry leaf beetle is attracted to it [], the meadow moth (Loxostege sticticalis) exhibits attraction in mated females and repellency in unmated males []. This suggests species-specific and even sex-specific differences in olfactory perception and behavioral responses.
Q3: How do plants benefit from releasing this compound?
A3: Plants release this compound as part of their defense mechanisms. It can directly deter herbivores or indirectly attract the natural enemies of herbivores. For instance, it attracts the parasitoid wasp Peristenus spretus, which parasitizes the insect pest Apolygus lucorum, thereby protecting the plant []. In hybrid poplar, it primes defense genes and metabolites, enhancing the plant's response to future herbivore attacks [].
Q4: Can insects develop tolerance to insecticides after exposure to this compound?
A4: Research on Helicoverpa armigera larvae indicates that exposure to this compound can increase their tolerance to the insecticide methomyl []. This effect is likely due to the upregulation of detoxification systems, including cytochrome P450 monooxygenases, triggered by exposure to the compound.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula is C8H14O2, and the molecular weight is 142.20 g/mol.
Q6: How soluble is this compound in water?
A6: this compound has limited water solubility. Research suggests that water is the best solvent for extracting it from secondary organic aerosol, indicating a higher affinity for organic solvents []. Further research into its solubility in various media, including octanol, would provide a more comprehensive understanding of its partitioning behavior in the environment [].
Q7: How stable is this compound in the atmosphere?
A7: this compound reacts with atmospheric oxidants like ozone, impacting its atmospheric lifetime. The rate constant for its reaction with ozone is relatively high, suggesting a short atmospheric lifetime compared to some other volatile organic compounds [].
Q8: What happens to this compound during atmospheric degradation?
A8: Oxidation products formed from its reaction with ozone include 3-acetoxypropanal, 3-acetoxypropanoic acid, and 3-acetoxypropane peroxoic acid, along with dimers and trimers []. These products can contribute to secondary organic aerosol formation, impacting air quality and climate.
Q9: How is this compound used in research?
A9: Researchers utilize this compound in various applications, including:
- Insect behavioral studies: Understanding insect attraction and repellency for pest control strategies [, , , ].
- Plant physiology research: Investigating plant defense mechanisms and responses to herbivore attacks [, , ].
- Atmospheric chemistry studies: Studying the formation of secondary organic aerosols and their impact on air quality [, , ].
- Flavor and fragrance industry: Contributing to the fruity and green notes in various perfumes and food products [, , , ].
Q10: How is this compound detected and quantified?
A10: Common analytical techniques include:
- Gas chromatography-mass spectrometry (GC-MS): For identifying and quantifying volatile compounds in complex mixtures [, , , ].
- Solid-phase microextraction (SPME) coupled with GC-MS: For extracting and concentrating volatile compounds from various matrices like plant material or air samples [, , , ].
- Electroantennography (EAG): For measuring the electrical responses of insect antennae to volatile compounds, providing insights into their olfactory perception [, ].
Q11: Does this compound pose any environmental risks?
A11: While naturally occurring, its release into the atmosphere can contribute to the formation of secondary organic aerosols, impacting air quality and climate. More research is needed to fully assess its environmental impact and explore potential mitigation strategies [, , , ].
Q12: What are the future research directions for this compound?
A12: Future research can focus on:
- Developing environmentally friendly alternatives for its use in various applications [, ].
- Further investigating its role in plant-insect interactions and exploring its potential in integrated pest management strategies [, ].
- Understanding its degradation pathways and fate in different environmental compartments [, ].
- Developing and validating more sensitive and accurate analytical methods for its detection and quantification [].
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